3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Catalog No.
S12354269
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-...

Product Name

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

IUPAC Name

3-(1-aminoethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-7(12)9-6-8-4-2-3-5-10(8)13-11(9)14/h6-7H,2-5,12H2,1H3,(H,13,14)

InChI Key

HBRVQMOVCIUOKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCC2)NC1=O)N

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a chemical compound characterized by its unique tetrahydroquinoline structure, which is a bicyclic compound containing a quinoline moiety. The molecular formula for this compound is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 194.24 g/mol. The compound features an aminoethyl group attached to the nitrogen atom at the 3-position of the tetrahydroquinoline ring, contributing to its biological activity and potential therapeutic applications.

The chemical reactivity of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be attributed to the presence of functional groups such as the amine and carbonyl functionalities. It can participate in various reactions including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: The carbonyl group can react with other nucleophiles to form imines or amines.
  • Reduction reactions: The compound may undergo reduction to yield corresponding amines or alcohols.

These reactions can be useful in synthetic chemistry for modifying the compound or synthesizing derivatives.

Research has indicated that 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits significant biological activities. It has been studied for its potential as an:

  • Antitumor agent: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Neuroprotective agent: Its structure may allow it to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
  • Antimicrobial agent: The compound has shown activity against certain bacterial strains.

These biological properties make it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one. Common approaches include:

  • Cyclization reactions: Starting from appropriate precursors such as amino acids or amines that undergo cyclization under acidic or basic conditions.
  • Reductive amination: Involving the reaction of a carbonyl compound with an amine followed by reduction to yield the desired tetrahydroquinoline structure.
  • Multistep synthesis: Utilizing various organic transformations including alkylation and condensation steps to build the complex structure.

Each method has its advantages and can be chosen based on the desired yield and purity of the final product.

The applications of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one are diverse and include:

  • Pharmaceutical development: As a potential lead compound for drug discovery targeting cancer and neurological disorders.
  • Research tool: Used in studies investigating neurotransmitter systems and cancer biology.
  • Chemical probes: For elucidating biological pathways and mechanisms of action related to its pharmacological effects.

Interaction studies involving 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one have focused on its binding affinities with various biological targets. These studies include:

  • Receptor binding assays: Evaluating interactions with neurotransmitter receptors such as dopamine and serotonin receptors.
  • Enzyme inhibition assays: Assessing its ability to inhibit specific enzymes that play roles in disease pathways.

Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaBiological Activity
6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-oneC10H14N2OC_{10}H_{14}N_2OAntitumor properties
3-Amino-5,6,7,8-tetrahydro-2-naphtholC10H13NOC_{10}H_{13}NOAntimicrobial activity
8-AminoquinolineC9H10N2C_{9}H_{10}N_2Antiproliferative metallo-drugs

Uniqueness

The uniqueness of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one lies in its specific structural features that allow for distinct interactions within biological systems. Its unique aminoethyl substitution enhances its solubility and bioavailability compared to other similar compounds. This characteristic may contribute significantly to its potential therapeutic effects in treating various diseases.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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